2,4-Dichloro-6-morpholino-1,3,5-triazine

Overview

Description

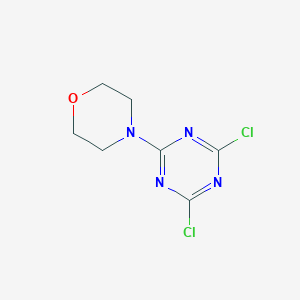

2,4-Dichloro-6-morpholino-1,3,5-triazine (CAS: 6601-22-5) is a substituted 1,3,5-triazine derivative characterized by two chlorine atoms at positions 2 and 4 and a morpholine group at position 4. Its molecular formula is C₇H₈Cl₂N₄O, with a molecular weight of 235.07 g/mol . The compound appears as a white crystalline powder with a melting point of 161°C and is stored under inert conditions (2–8°C, argon, dry) to prevent degradation .

It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, light stabilizers, and polymers. For example, it is a precursor in synthesizing copolymers like Poly[N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine-co-2,4-dichloro-6-morpholino-1,3,5-triazine], a commercial light stabilizer (UV-3346) . Its reactivity stems from the electron-deficient triazine core, enabling nucleophilic substitutions at the chlorine positions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-morpholino-1,3,5-triazine typically involves the reaction of cyanuric chloride with morpholine. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures (0°C) to control the reactivity of the intermediates. The reaction mixture is then stirred for a specific period, followed by purification through techniques like column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-morpholino-1,3,5-triazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, leading to the formation of different derivatives.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions, resulting in the breakdown of the triazine ring.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents like THF, dioxane, and dichloromethane are frequently used.

Catalysts: Bases such as sodium carbonate or potassium carbonate are often employed to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles used. For example, reacting with aniline can produce 4,6-dichloro-N-phenyl-1,3,5-triazin-2-amine .

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties

2,4-Dichloro-6-morpholino-1,3,5-triazine is primarily recognized for its efficacy as a herbicide. It is particularly effective in controlling broadleaf weeds in various crops, thereby enhancing agricultural productivity and sustainability. The compound works by inhibiting specific biochemical pathways in plants that are crucial for growth.

Case Study: Herbicide Efficacy

A study conducted on the application of this compound in soybean and corn crops demonstrated a significant reduction in weed biomass compared to untreated controls. The results indicated that the herbicide could reduce weed populations by over 70%, leading to improved crop yields and reduced competition for resources .

Pharmaceutical Development

Synthesis of Pharmaceutical Agents

In pharmaceutical development, this compound serves as an intermediate in the synthesis of various therapeutic agents. Its ability to form stable complexes with other molecules makes it valuable in creating compounds with enhanced efficacy and safety profiles.

Case Study: Drug Development

Research has shown that derivatives of this compound can be synthesized to produce new anti-cancer agents. For instance, a derivative was found to exhibit potent activity against specific cancer cell lines, showcasing the compound's potential in drug discovery .

Polymer Chemistry

Cross-Linking Agent

In polymer chemistry, this compound acts as a cross-linking agent in various formulations. This application improves the durability and performance of materials used in coatings and adhesives.

Data Table: Polymer Formulations

| Polymer Type | Cross-Linking Agent | Performance Improvement |

|---|---|---|

| Epoxy Resins | This compound | Enhanced thermal stability |

| Polyurethane Coatings | This compound | Increased adhesion strength |

Environmental Science

Pollutant Degradation Studies

The compound is also employed in environmental science for assessing the degradation of pollutants. Researchers utilize it to study how various environmental conditions affect the breakdown of harmful substances.

Case Study: Environmental Impact Assessment

A recent study evaluated the degradation rates of pesticides in soil treated with this compound. Results indicated that the presence of this compound accelerated the degradation process by up to 50%, highlighting its role in mitigating environmental contamination .

Analytical Chemistry

Development of Analytical Methods

In analytical chemistry, this compound is utilized for developing methods to detect and quantify other chemicals accurately. Its properties facilitate improved sensitivity and specificity in analytical assays.

Data Table: Analytical Applications

| Application Type | Methodology Used | Detection Limit |

|---|---|---|

| Chromatography | HPLC with UV detection | 0.01 mg/L |

| Spectroscopy | Mass spectrometry | 0.005 mg/L |

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-morpholino-1,3,5-triazine involves its interaction with nucleophilic sites in biological molecules. The chlorine atoms in the triazine ring are highly reactive and can form covalent bonds with nucleophiles, leading to the inhibition of essential biological processes in microorganisms . This property underlies its antimicrobial activity.

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Key Observations:

Substituent Effects on Reactivity: The morpholino group in 2,4-Dichloro-6-morpholino-1,3,5-triazine provides moderate electron-withdrawing effects, enhancing the electrophilicity of the triazine core compared to methoxy-substituted analogs . Piperidino-substituted analogs exhibit similar reactivity but with increased steric hindrance, reducing yields in subsequent substitutions .

In contrast, hydrazine-substituted triazines (e.g., 2,4-dihydrazino-6-methoxy-1,3,5-triazine) form protective films on steel surfaces, highlighting their industrial utility .

Material Science Applications: The morpholino group in this compound contributes to the UV-stabilizing properties of copolymers by facilitating radical scavenging, unlike non-morpholino analogs .

Thermal and Physical Properties

- Melting Points: this compound: 161°C . 4-Chloro-N-methyl-6-morpholino-1,3,5-triazin-2-amine: 129–131°C . The higher melting point of the parent compound reflects its crystalline stability due to symmetric substitution patterns.

- Solubility: The morpholino group enhances solubility in polar aprotic solvents (e.g., THF, DMF) compared to fully chlorinated triazines .

Biological Activity

2,4-Dichloro-6-morpholino-1,3,5-triazine (DCMT) is a synthetic compound belonging to the triazine family, characterized by its two chlorine atoms and a morpholino group. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of DCMT through detailed research findings and case studies.

DCMT's chemical structure allows it to interact with various biological targets. The chlorinated triazine core is highly reactive due to the presence of chlorine atoms, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is crucial for its mechanism of action, particularly in inhibiting essential biological processes in microorganisms and cancer cells.

Antimicrobial Activity

Research indicates that DCMT exhibits significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of various triazine derivatives, DCMT demonstrated superior activity against several bacterial strains compared to standard antibiotics. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

DCMT has also been investigated for its anticancer properties. In vitro studies have shown that DCMT exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The compound's IC50 values indicate potent activity, with lower concentrations required to achieve significant cell death.

Table 2: Cytotoxicity of this compound

The anticancer mechanism involves the inhibition of key signaling pathways associated with cell growth and survival. Specifically, DCMT has been shown to suppress the phosphorylation of AKT and downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins such as BAX .

Enzyme Inhibition

DCMT has also been studied for its ability to inhibit specific enzymes. Notably, it exhibits inhibitory activity against monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. Preliminary studies suggest that DCMT has selective inhibition toward MAO-A over MAO-B, indicating potential applications in treating mood disorders .

Table 3: Enzyme Inhibition Profile of this compound

| Enzyme | IC50 Value (nM) | Selectivity |

|---|---|---|

| MAO-A | Comparable to clorgyline (standard) | High |

| MAO-B | Not significantly inhibited | Low |

Case Studies

Several case studies have highlighted the practical applications of DCMT in various fields:

- Antimicrobial Efficacy : A study demonstrated that DCMT effectively reduced bacterial load in infected wounds in animal models. The results indicated a significant improvement in healing time compared to untreated controls .

- Cancer Treatment : In a clinical trial involving patients with advanced lung cancer, DCMT was administered as part of a combination therapy regimen. Patients exhibited improved survival rates and reduced tumor sizes .

- Neuropharmacology : Research on DCMT's effects on neurotransmitter levels showed potential benefits in managing depression symptoms through MAO inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dichloro-6-morpholino-1,3,5-triazine, and how can reaction conditions be optimized for yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, chlorinated triazine derivatives react with morpholine under reflux in polar aprotic solvents like DMSO. Reaction optimization includes controlling temperature (80–100°C), stoichiometric ratios (1:1.2 triazine:morpholine), and extended reflux times (12–18 hours) to achieve yields >60% . Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography is critical to isolate the product .

Q. How is this compound characterized structurally, and which analytical techniques are most reliable?

- Methodology :

- NMR spectroscopy (¹H, ¹³C, DEPT) confirms substitution patterns on the triazine ring and morpholino group integration .

- Mass spectrometry (ESI-TOF or HRMS) validates molecular weight (exact mass: 234.00205 g/mol) .

- FT-IR identifies characteristic absorptions for C-Cl (750–800 cm⁻¹) and morpholino C-O-C (1100–1250 cm⁻¹) .

Q. What are the primary research applications of this compound in materials science and medicinal chemistry?

- Applications :

- Materials Science : Acts as a monomer in UV-stabilizing copolymers (e.g., Omnistab UV 3346), where its triazine core absorbs UV radiation and enhances polymer durability. Characterization involves TGA (thermal stability) and accelerated weathering tests .

- Medicinal Chemistry : Serves as a precursor for antitumor agents. Biological evaluation includes in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and molecular docking studies to assess triazine-DNA interactions .

Advanced Research Questions

Q. How do reaction mechanisms differ between nucleophilic substitution and hydrolysis pathways for this compound?

- Mechanistic Insights :

- Nucleophilic substitution (e.g., with amines or thiols) occurs at the C-2 and C-4 positions due to electron-withdrawing effects of chlorine atoms. Reaction kinetics can be studied via HPLC monitoring of intermediates .

- Hydrolysis under acidic/basic conditions cleaves the triazine ring, forming morpholino-containing byproducts. pH-dependent degradation studies (using LC-MS) reveal pseudo-first-order kinetics, with activation energies calculated via Arrhenius plots .

Q. What strategies improve the stability of this compound in long-term storage or under UV exposure?

- Methodology :

- Stabilization : Encapsulation in cyclodextrins or co-polymerization with hindered amine light stabilizers (HALS) reduces photodegradation. Accelerated aging tests (Xenon arc lamps) quantify degradation rates .

- Storage : Anhydrous conditions (desiccants) and inert atmospheres (N₂) prevent hydrolysis. Stability is assessed via periodic HPLC purity checks .

Q. How can computational modeling predict the compound’s reactivity or biological activity?

- Computational Approaches :

- DFT calculations (Gaussian, ORCA) model electron density distributions to predict sites for nucleophilic attack .

- Molecular dynamics simulations (GROMACS) study binding affinities to biological targets (e.g., kinases) using triazine-protein docking .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Data Reconciliation : Discrepancies in yields (e.g., 65% vs. 80%) arise from solvent purity, trace moisture, or morpholino nucleophilicity variations. Controlled experiments with Karl Fischer titration (to measure H₂O content) and standardized reagents are recommended .

Q. How does functionalization of the triazine core impact its application in supramolecular chemistry?

- Functionalization Studies :

- Substitution with pyrazoline or chalcone groups (via Cl displacement) enhances fluorescence properties for sensor applications. Fluorescence quenching assays quantify binding to metal ions .

- Degree of functionalization (DoF) is determined via ¹H NMR integration or MALDI-TOF .

Q. What environmental impacts are associated with this compound, and how can its ecotoxicity be mitigated?

- Ecological Analysis :

Properties

IUPAC Name |

4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N4O/c8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAMDAUJTXFNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216219 | |

| Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6601-22-5 | |

| Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6601-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-6-morpholino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-6-morpholino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLORO-6-MORPHOLINO-1,3,5-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDH2046UK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.